2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Description
The compound “2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE” is a complex organic molecule that features a benzofuran ring, a triazole ring, and a benzodiazole ring. These structural components suggest that the compound may have interesting chemical and biological properties.
Properties
Molecular Formula |
C23H22N6O3S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C23H22N6O3S/c1-4-29-21(19-11-14-7-5-6-8-18(14)32-19)25-26-22(29)33-13-20(30)24-15-9-10-16-17(12-15)28(3)23(31)27(16)2/h5-12H,4,13H2,1-3H3,(H,24,30) |
InChI Key |
JQKDZEMDAOYHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran, triazole, and benzodiazole rings, followed by their assembly into the final structure. Typical reaction conditions might include:
Formation of Benzofuran Ring: This could involve cyclization reactions using appropriate precursors.
Formation of Triazole Ring: This might be achieved through azide-alkyne cycloaddition reactions.
Formation of Benzodiazole Ring: This could involve condensation reactions of ortho-diamines with carboxylic acids or their derivatives.
Final Assembly: The final step would involve coupling these rings under suitable conditions, possibly using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the benzofuran ring.
Reduction: Reduction reactions could target the triazole ring or the benzodiazole ring.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran or benzodiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
It might have potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
It might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on receptors, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE
- 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE
Uniqueness
The unique combination of the benzofuran, triazole, and benzodiazole rings in this compound might confer unique chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
